6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one
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Overview
Description
6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one is a complex organic compound characterized by its unique indeno-dioxol structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of indanone derivatives with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts in a continuous flow reactor can improve the sustainability and scalability of the synthesis. This method allows for precise control over reaction conditions, leading to higher selectivity and reduced waste .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amine derivatives, which can further undergo additional modifications to yield a variety of functionalized compounds .
Scientific Research Applications
6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-(hydroxyimino)-6,7-dihydro-8H-indeno[4,5-d][1,3]dioxol-8-one: Similar structure with a bromine substituent, which may alter its reactivity and biological activity.
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide: Contains a benzo[d][1,3]dioxole moiety, used in various biological studies.
Uniqueness
6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one is unique due to its specific indeno-dioxol structure and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6Z)-6-hydroxyimino-5H-cyclopenta[f][1,3]benzodioxol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASMPMCEFUTPH-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2C(=O)C1=NO)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC3=C(C=C2C(=O)/C1=N\O)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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